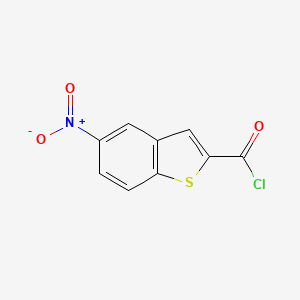

5-Nitro-1-benzothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality 5-Nitro-1-benzothiophene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1-benzothiophene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-nitro-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3S/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDFXDLYGKDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383264 | |

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86010-32-4 | |

| Record name | 5-nitro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry. Its benzothiophene core is a recognized pharmacophore present in a variety of biologically active molecules.[1][2] The presence of a reactive acyl chloride group and a nitro functionality makes it a versatile intermediate for the synthesis of a diverse array of derivatives with potential therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Nitro-1-benzothiophene-2-carbonyl chloride, with a focus on its relevance to drug discovery and development.

Chemical Properties and Data

Detailed experimental data for 5-Nitro-1-benzothiophene-2-carbonyl chloride is not extensively available in public literature. The following tables summarize its known and predicted chemical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-nitro-1-benzothiophene-2-carbonyl chloride | [5] |

| CAS Number | 86010-32-4 | [5] |

| Molecular Formula | C₉H₄ClNO₃S | [5] |

| Molecular Weight | 241.65 g/mol | [5] |

| Appearance | Predicted: Yellowish crystalline solid | Analogous Compounds |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Melting Point | > 150 °C | High degree of aromaticity and polarity |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone). Reacts with protic solvents (e.g., water, alcohols). | General solubility of acyl chlorides and nitroaromatic compounds.[6] |

Table 3: Predicted Spectroscopic Data

| Spectrum | Predicted Peaks | Basis of Prediction |

| ¹H NMR | δ 8.0-9.0 ppm (m, 4H, Ar-H) | Deshielding effects of the nitro and carbonyl groups on the benzothiophene ring system.[7] |

| ¹³C NMR | δ 160-170 (C=O), 120-150 (Ar-C) | Chemical shifts of carbonyl chlorides and nitro-substituted aromatic rings.[8][9] |

| IR | ν 1750-1790 cm⁻¹ (C=O stretch, acyl chloride), 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ (asymmetric and symmetric NO₂ stretch) | Characteristic vibrational frequencies of acyl chlorides and aromatic nitro compounds.[10][11][12][13] |

Synthesis and Experimental Protocols

Proposed Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

The synthesis of the precursor, 5-nitro-1-benzothiophene-2-carboxylic acid, is a critical first step. This can be achieved through the nitration of 1-benzothiophene-2-carboxylic acid.

Experimental Protocol:

-

Nitration: To a solution of 1-benzothiophene-2-carboxylic acid in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature.

-

The reaction mixture is stirred at low temperature for a specified time and then poured onto ice.

-

The precipitated solid is filtered, washed with cold water until neutral, and dried to yield 5-nitro-1-benzothiophene-2-carboxylic acid.

Conversion to 5-Nitro-1-benzothiophene-2-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride or oxalyl chloride.[14]

Experimental Protocol:

-

A mixture of 5-nitro-1-benzothiophene-2-carboxylic acid and an excess of thionyl chloride is refluxed in an inert solvent (e.g., toluene) with a catalytic amount of dimethylformamide (DMF).

-

The reaction is monitored for the cessation of gas evolution (SO₂ and HCl).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Nitro-1-benzothiophene-2-carbonyl chloride. Purification can be achieved by recrystallization or distillation under high vacuum.

Reactivity and Use in Synthesis

5-Nitro-1-benzothiophene-2-carbonyl chloride is a highly reactive molecule due to the presence of the acyl chloride functional group. It is an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.

Acylation Reactions

The primary utility of this compound in drug development is its ability to introduce the 5-nitro-1-benzothiophene-2-carbonyl moiety into other molecules.

Experimental Protocol for Amide Formation:

-

To a solution of an amine in a suitable aprotic solvent (e.g., dichloromethane, THF) and a base (e.g., triethylamine, pyridine) at 0 °C, a solution of 5-Nitro-1-benzothiophene-2-carbonyl chloride in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[15]

Applications in Drug Development

The benzothiophene scaffold is a key structural motif in numerous pharmaceuticals.[1] The introduction of a nitro group can modulate the electronic properties of the molecule and provide additional sites for interaction with biological targets. Derivatives of 5-Nitro-1-benzothiophene-2-carbonyl chloride are being explored for a range of therapeutic applications.

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Benzothiophene derivatives have shown promise as anti-inflammatory agents.[2][3]

-

Antimicrobial Agents: The benzothiophene nucleus is present in several compounds with antibacterial and antifungal activity.[4]

-

Anticancer Agents: Certain substituted benzothiophenes have demonstrated cytotoxic activity against various cancer cell lines.

Signaling Pathways

While specific signaling pathways modulated by 5-Nitro-1-benzothiophene-2-carbonyl chloride itself are not documented, its derivatives, as with other benzothiophenes, could potentially interact with a variety of biological targets, including kinases, polymerases, and other enzymes.[4] Further research is required to elucidate the precise mechanisms of action.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive. 5-Nitro-1-benzothiophene-2-carbonyl chloride should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

5-Nitro-1-benzothiophene-2-carbonyl chloride is a valuable and reactive building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reliably predicted based on established chemical principles. Further investigation into the synthesis of its derivatives and their biological evaluation is warranted to fully explore their therapeutic potential.

References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]

- 6. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis route for 5-Nitro-1-benzothiophene-2-carbonyl chloride, a key building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the nitration of 1-benzothiophene-2-carboxylic acid to yield 5-Nitro-1-benzothiophene-2-carboxylic acid, followed by its conversion to the target acid chloride. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in their scientific endeavors.

Physicochemical Data

Quantitative data for the key compounds in the synthesis route are summarized in the tables below for easy reference and comparison.

Table 1: Properties of Starting Material: 1-Benzothiophene-2-carboxylic acid

| Property | Value |

| CAS Number | 1120-22-5 |

| Molecular Formula | C₉H₆O₂S |

| Molecular Weight | 178.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 238-241 °C |

Table 2: Properties of Intermediate: 5-Nitro-1-benzothiophene-2-carboxylic acid

| Property | Value |

| CAS Number | 6345-55-7[1] |

| Molecular Formula | C₉H₅NO₄S[1] |

| Molecular Weight | 223.21 g/mol [1] |

| Appearance | Pale yellow solid |

| Melting Point | 238-241 °C |

Table 3: Properties of Final Product: 5-Nitro-1-benzothiophene-2-carbonyl chloride

| Property | Value |

| CAS Number | 86010-32-4 |

| Molecular Formula | C₉H₄ClNO₃S |

| Molecular Weight | 241.65 g/mol |

| Appearance | Yellow solid (predicted) |

| Reactivity | Moisture sensitive |

Synthesis Pathway

The synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride is effectively achieved through a two-step reaction sequence. The first step involves the electrophilic nitration of the benzene ring of 1-benzothiophene-2-carboxylic acid to introduce the nitro group at the 5-position. The second step is the conversion of the resulting carboxylic acid to the more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride.

Caption: Overall synthesis route for 5-Nitro-1-benzothiophene-2-carbonyl chloride.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

This procedure details the nitration of 1-benzothiophene-2-carboxylic acid. The electron-withdrawing carboxylic acid group at the 2-position directs the electrophilic nitration primarily to the 5- and 7-positions of the benzene ring. The separation of the desired 5-nitro isomer may be required.

Materials and Equipment:

-

1-Benzothiophene-2-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice bath

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzothiophene-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

-

Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

The crude product, a mixture of nitro isomers, is then purified by column chromatography or recrystallization to isolate the 5-Nitro-1-benzothiophene-2-carboxylic acid.

Caption: Experimental workflow for the synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid.

Step 2: Synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride

This protocol describes the conversion of 5-Nitro-1-benzothiophene-2-carboxylic acid to the corresponding acid chloride using thionyl chloride.

Materials and Equipment:

-

5-Nitro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 5-Nitro-1-benzothiophene-2-carboxylic acid (1.0 eq).

-

Add anhydrous toluene or DCM as a solvent, followed by a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 5-Nitro-1-benzothiophene-2-carbonyl chloride is obtained as a solid and can be used in the next step without further purification or can be purified by recrystallization from an anhydrous solvent.

Caption: Experimental workflow for the synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride.

Reaction Mechanism

The conversion of the carboxylic acid to the acid chloride with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This is followed by a nucleophilic attack of the chloride ion on the carbonyl carbon, leading to the formation of the tetrahedral intermediate, which then collapses to yield the final acid chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acid chloride.

Safety Precautions

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control. The use of a mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a fume hood under anhydrous conditions.

-

General: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and follow standard laboratory safety procedures.

References

5-Nitro-1-benzothiophene-2-carbonyl chloride: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1-benzothiophene-2-carbonyl chloride is a reactive acyl chloride derivative of the benzothiophene heterocyclic system. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack. This high reactivity makes it a valuable intermediate in the synthesis of a variety of amide and ester derivatives, which are of interest in medicinal chemistry and materials science. However, this reactivity also poses challenges in terms of its stability and handling. This technical guide provides a comprehensive overview of the reactivity and stability of 5-Nitro-1-benzothiophene-2-carbonyl chloride, drawing upon general principles of acyl chloride chemistry and data from analogous compounds.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₄ClNO₃S | [1] |

| Molecular Weight | 241.65 g/mol | [1] |

| CAS Number | 86010-32-4 | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | Inferred |

Reactivity Profile

The reactivity of 5-Nitro-1-benzothiophene-2-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the strong electron-withdrawing effect of the nitro group. This makes it a potent acylating agent.

Reactions with Nucleophiles

5-Nitro-1-benzothiophene-2-carbonyl chloride readily reacts with a wide range of nucleophiles in nucleophilic acyl substitution reactions. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.

References

An In-depth Technical Guide to 5-Nitro-1-benzothiophene-2-carbonyl chloride for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1-benzothiophene-2-carbonyl chloride, a key heterocyclic intermediate, holds significant promise in the landscape of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential therapeutic applications, with a focus on its anticancer and antimicrobial activities. The document further delves into the molecular pathways influenced by its derivatives, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

5-Nitro-1-benzothiophene-2-carbonyl chloride is a reactive acyl chloride derivative of the nitrobenzothiophene scaffold. Its chemical structure is characterized by a benzothiophene core nitrated at the 5-position and functionalized with a carbonyl chloride at the 2-position. This combination of a nitro group, a well-known pharmacophore, and a reactive acylating agent makes it a versatile building block for the synthesis of a diverse array of bioactive molecules.

| Property | Value |

| CAS Number | 86010-32-4[1] |

| Molecular Formula | C9H4ClNO3S[1] |

| Molecular Weight | 241.65 g/mol [1] |

| IUPAC Name | 5-nitro-1-benzothiophene-2-carbonyl chloride[1] |

| SMILES | O=C(Cl)c1sc2cc(ccc2c1)--INVALID-LINK--=O |

| InChI Key | KOJDFXDLYGKDEK-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-Nitro-1-benzothiophene-2-carboxylic acid (CAS Number: 6345-55-7). Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.

Synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride

Reaction: 5-Nitro-1-benzothiophene-2-carboxylic acid + SOCl₂ → 5-Nitro-1-benzothiophene-2-carbonyl chloride + SO₂ + HCl

Materials:

-

5-Nitro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a dry, inert-atmosphere flask equipped with a magnetic stirrer and a reflux condenser, add 5-Nitro-1-benzothiophene-2-carboxylic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) and a catalytic amount of DMF.

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approximately 40°C for DCM) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Upon completion, the excess thionyl chloride and the solvent are removed under reduced pressure.

-

The crude 5-Nitro-1-benzothiophene-2-carbonyl chloride is obtained as a solid and can be purified by recrystallization from an appropriate solvent (e.g., hexane or a mixture of hexane and dichloromethane) to yield the pure product.

Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar preparations of acyl chlorides from carboxylic acids using thionyl chloride typically proceed with high yields, often exceeding 80-90%.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals in the aromatic region, with shifts influenced by the electron-withdrawing nitro and carbonyl chloride groups.

-

¹³C NMR: The carbonyl carbon should appear at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl group (C=O) is expected in the region of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and fragmentation patterns consistent with the structure.

Applications in Drug Development

The 5-nitro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The carbonyl chloride functionality of the title compound allows for its facile incorporation into various molecular frameworks to generate libraries of potential drug candidates.

Anticancer Activity

Derivatives of 5-nitro-1-benzothiophene have demonstrated promising anticancer properties. Their mechanism of action is believed to involve the modulation of key cellular signaling pathways implicated in cancer progression.

Quantitative Data on Related Compounds:

| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Thiophene carboxamides | HepG-2, HCT-116 | Cytotoxic | [2] |

| 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | IC₅₀ = 7.2 μM | [3] |

| Thieno[3,2-d]pyrimidine-based compounds | PC-3, DU145 (Prostate) | Wnt/β-catenin inhibition | [2] |

Signaling Pathway Modulation:

Thiophene derivatives have been shown to interfere with critical cancer-related pathways, including tubulin polymerization and the Wnt/β-catenin signaling cascade.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Nitro-heterocyclic compounds, including nitrothiophenes, are known for their potent antimicrobial properties. The mechanism of action is often linked to the reductive activation of the nitro group by microbial nitroreductases.[4]

Quantitative Data on Related Compounds:

| Compound Type | Microorganism | Activity (MIC) | Reference |

| Benzimidazolo benzothiophene derivatives | Klebsiella pneumoniae | 20 µg/mL | [5] |

| 5-nitrothiophene derivative (IITR00803) | E. coli | 16 µg/mL | [4] |

| 5-nitrothiophene derivative (IITR00803) | S. enterica | 4 µg/mL | [4] |

Mechanism of Antimicrobial Action:

The antimicrobial activity of nitrothiophenes is initiated by the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[4]

Conclusion

5-Nitro-1-benzothiophene-2-carbonyl chloride is a valuable and versatile intermediate for the synthesis of novel therapeutic agents. Its inherent structural features, combined with the reactivity of the acyl chloride group, provide a robust platform for the development of new anticancer and antimicrobial drugs. The insights into the potential mechanisms of action of its derivatives offer a rational basis for the design of next-generation therapies targeting key cellular pathways. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of the 5-nitro-1-benzothiophene scaffold.

References

- 1. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4 [matrix-fine-chemicals.com]

- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Benzothiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active agents. Its unique chemical properties and structural versatility allow for the development of derivatives with potent and selective activities across various therapeutic areas. This technical guide provides an in-depth overview of the current and potential applications of benzothiophene derivatives in medicine, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and key signaling pathways to facilitate further research and drug development.

Anticancer Applications of Benzothiophene Derivatives

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse, often targeting critical cellular processes such as microtubule dynamics and signal transduction pathways.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of various benzothiophene derivatives has been extensively evaluated. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative measure of their cytotoxic potential.

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzothiophene Acrylonitrile Analogs | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Leukemia (various) | 0.01 - 0.0665 | [1] |

| Colon Cancer (various) | 0.01 - 0.0665 | [1] | ||

| CNS Cancer (various) | 0.01 - 0.0665 | [1] | ||

| Prostate Cancer (PC-3, DU-145) | 0.01 - 0.0665 | [1] | ||

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) | Leukemia (various) | 0.0212 - 0.05 | [1] | |

| CNS Cancer (various) | 0.0212 - 0.05 | [1] | ||

| Prostate Cancer (PC-3, DU-145) | 0.0212 - 0.05 | [1] | ||

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 13) | Most of 60 cell lines | < 0.01 | [1] | |

| 5-Hydroxybenzothiophene Derivatives | Compound 16b (hydrazide scaffold) | HCT-116 (Colon) | 7.2 | [2] |

| A549 (Lung) | 7.2 | [2] | ||

| U87MG (Glioblastoma) | 7.2 | [2] | ||

| HeLa (Cervical) | 7.2 | [2] | ||

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide Derivatives | Compound b19 | MDA-MB-231 (Breast) | Not specified, but significant inhibition | [3] |

| 3-Iodo-2-phenylbenzo[b]thiophene (IPBT) | IPBT | MDA-MB-231 (Breast) | 126.67 | [4] |

| HepG2 (Liver) | 67.04 | [4] | ||

| LNCaP (Prostate) | 127.59 | [4] | ||

| Caco-2 (Colon) | 63.74 | [4] | ||

| Panc-1 (Pancreatic) | 76.72 | [4] | ||

| HeLa (Cervical) | 146.75 | [4] | ||

| Ishikawa (Endometrial) | 110.84 | [4] |

Key Signaling Pathways in Anticancer Activity

A significant mechanism of action for several anticancer benzothiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.

Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK signaling pathway, which is crucial for cancer cell migration and invasion.[3] Inhibition of this pathway leads to a reduction in cell motility and metastasis.

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO) and incubate for 72 hours.[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.[6]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin (>99% pure) to 3 mg/mL in G-PEM buffer.[6]

-

Assay Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

-

Compound Addition: Add the test compounds at varying concentrations (e.g., 0.1 µM–10 µM).[6]

-

Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[6]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Antimicrobial Applications of Benzothiophene Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µM) | Reference |

| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli | 1.11 | [8] |

| P. aeruginosa | 1.00 | [8] | ||

| Salmonella | 0.54 | [8] | ||

| S. aureus | 1.11 | [8] | ||

| Compound 3f | E. coli | 0.64 - 1.11 | [8] | |

| Compound 3c | P. aeruginosa | 0.61 - 1.00 | [8] | |

| Compound 3j | P. aeruginosa | 0.61 - 1.00 | [8] | |

| Compound 3k | P. aeruginosa | 0.61 - 1.00 | [8] | |

| Salmonella | 0.54 - 0.73 | [8] | ||

| Fluorinated Benzothiophene-Indole Hybrids | Compound 3a | MRSA (USA300 Lac*lux) | 1 µg/mL | |

| MRSA (JE2) | 2 µg/mL | |||

| Compound 3b (5-hydroxy indole) | MRSA and MSSA | 8 µg/mL | ||

| Compound 3c (6-hydroxy indole) | MRSA and MSSA | 2 µg/mL (mean) |

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the MIC of antimicrobial agents.[9][10]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[11]

-

Serial Dilution: Prepare serial two-fold dilutions of the benzothiophene derivative in a suitable broth medium in a 96-well microtiter plate.[9]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive and negative controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9]

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Applications of Benzothiophene Derivatives

Chronic inflammation is implicated in a wide range of diseases. Benzothiophene derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).

Quantitative Analysis of Anti-inflammatory Activity

| Derivative Class | Compound | Target | IC50 (µM) | Reference |

| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene Derivatives | Compound 4a | COX-2 | 0.31 - 1.40 | |

| Compound 4j | COX-2 | 0.31 - 1.40 | ||

| Compound 4k | COX-2 | 0.31 - 1.40 | ||

| Compound 4q | COX-2 | 0.31 - 1.40 | ||

| Bromo-benzothiophene Carboxamides | Compounds 4, 6, 8 | COX-2 | Not specified, but selective inhibition | [12] |

Experimental Protocol for In Vivo Anti-inflammatory Assessment

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[13][14]

Protocol:

-

Animal Dosing: Administer the benzothiophene derivative or a reference drug (e.g., indomethacin) to rats, typically via intraperitoneal injection, 30 minutes before carrageenan injection.[13]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[15]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Central Nervous System (CNS) Applications of Benzothiophene Derivatives

Benzothiophene derivatives have been investigated for their activity on CNS targets, particularly dopamine receptors, which are implicated in various neurological and psychiatric disorders.

Quantitative Analysis of CNS Activity

| Derivative Class | Compound | Target | Binding Affinity (Ki, nM) | Reference |

| Benzothiophene Morpholine Analogs | Compound 18a | Dopamine D3 Receptor | High affinity (specific value not provided) | [16] |

| Compound 18d | Dopamine D3 Receptor | High affinity (specific value not provided) | [16] | |

| Benzothiophene Derivatives | Compound 8f | Cannabinoid Receptor 2 (CB2) | 0.08 µM | [17] |

Experimental Protocol for CNS Receptor Binding

This assay is used to determine the binding affinity of a compound to a specific receptor.[1][18]

Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human recombinant dopamine D3 receptor.[1]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled benzothiophene derivative in an assay buffer.[1][19]

-

Incubation: Incubate the plate for 60-120 minutes at room temperature.[1]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[1]

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis: Calculate the specific binding and determine the Ki value of the test compound from competitive binding curves.[19]

Synthesis of Benzothiophene Derivatives

Several synthetic methodologies are employed to construct the benzothiophene scaffold and its derivatives. The Gewald reaction and Suzuki-Miyaura coupling are two prominent examples.

Gewald Reaction for 2-Aminobenzothiophene Synthesis

The Gewald reaction is a multi-component reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[20][21]

Protocol:

-

Reaction Setup: In a suitable solvent such as ethanol, combine a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[20]

-

Base Addition: Add a basic catalyst, such as morpholine or diethylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating.

-

Workup and Purification: After the reaction is complete, the product is typically isolated by filtration and can be further purified by recrystallization.

Caption: Schematic of the Gewald reaction.

Suzuki-Miyaura Coupling for Arylbenzothiophene Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, enabling the synthesis of aryl-substituted benzothiophenes.[22]

Protocol:

-

Reaction Setup: In a reaction vessel, combine a bromo-benzothiophene, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃).[22]

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[22]

-

Degassing: Degas the reaction mixture to remove oxygen.

-

Reaction: Heat the mixture, typically at 90°C, for 12-24 hours.[22]

-

Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.[22]

Conclusion

Benzothiophene and its derivatives represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities. The data and protocols presented in this technical guide highlight their significant potential in the development of new therapeutic agents for cancer, infectious diseases, inflammation, and CNS disorders. The continued exploration of this privileged scaffold, through innovative synthetic strategies and comprehensive biological evaluation, promises to yield novel drug candidates with improved efficacy and safety profiles. This guide aims to serve as a foundational resource for researchers dedicated to advancing the medicinal applications of benzothiophene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 4. oiccpress.com [oiccpress.com]

- 5. benchchem.com [benchchem.com]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. dspace.ut.ee [dspace.ut.ee]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. Gewald reaction - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

The Nitro Group's Defining Influence on Benzothiophene Reactivity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the role of the nitro group in modulating the chemical reactivity of the benzothiophene scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of benzothiophene chemistry. It offers a comprehensive overview of how the introduction of a nitro group influences the molecule's susceptibility to various chemical transformations, supported by experimental data and detailed protocols.

Introduction: The Dual Nature of the Nitro Group in Benzothiophene Chemistry

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group (–NO₂) profoundly alters the electronic landscape of the benzothiophene ring system, thereby dictating its reactivity. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution and cycloaddition reactions. This dual reactivity makes nitrobenzothiophenes versatile intermediates in the synthesis of complex heterocyclic systems for drug discovery and materials science.

The Influence of the Nitro Group on Reactivity

The position of the nitro group on the benzothiophene ring, whether on the thiophene or the benzene moiety, directs the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group deactivates the benzothiophene ring system towards electrophilic aromatic substitution (EAS). When the nitro group is present, harsher reaction conditions are generally required for electrophilic attack to proceed. The directing effect of the nitro group is position-dependent:

-

Nitro Group on the Thiophene Ring (e.g., 2-nitro or 3-nitro): The thiophene ring is strongly deactivated. Electrophilic attack, if it occurs, is directed to the benzene ring.

-

Nitro Group on the Benzene Ring (e.g., 4-, 5-, 6-, or 7-nitro): The benzene ring is deactivated, making the thiophene ring the more favorable site for electrophilic attack, typically at the 2- or 3-position.

-

Substituent Effects: The presence of other substituents further influences the regioselectivity. For instance, an electron-withdrawing group at the 3-position, such as a cyano or carboxyl group, deactivates the thiophene ring and directs nitration to the benzene ring, with the product distribution being dependent on kinetic or thermodynamic control.[1]

Reaction Mechanism: Electrophilic Nitration of Benzothiophene

The nitration of benzothiophene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. The nitronium ion is then attacked by the electron-rich benzothiophene ring.

Caption: General mechanism of electrophilic nitration of benzothiophene.

Nucleophilic Aromatic Substitution

The presence of a nitro group significantly activates the benzothiophene ring for nucleophilic aromatic substitution (SNAr), particularly when the nitro group is ortho or para to a leaving group. The strong electron-withdrawing ability of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, thus lowering the activation energy for the reaction.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

Caption: General mechanism of nucleophilic aromatic substitution on a nitrobenzothiophene.

Cycloaddition Reactions

The electron-deficient nature of the double bonds in the thiophene ring of nitrobenzothiophenes makes them excellent dienophiles or dipolarophiles in cycloaddition reactions. For example, nitrobenzothiophenes undergo highly diastereoselective dearomative [3+2] 1,3-dipolar cycloaddition reactions with in situ-generated nonstabilized azomethine ylides to furnish functionalized fused tricyclic benzo[1][2]thieno[2,3-c]pyrroles in good yields.

Synthesis of Nitrobenzothiophenes: Experimental Protocols

The synthesis of nitrobenzothiophenes is typically achieved through the direct nitration of benzothiophene or its derivatives, or through cyclization strategies starting from appropriately substituted precursors.

Synthesis of 3-Nitrobenzothiophene

Protocol:

-

Dissolve benzothiophene in a suitable solvent such as acetic anhydride.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the benzothiophene solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Recrystallize the crude product from a suitable solvent like ethanol to yield purified 3-nitrobenzothiophene.[1]

Synthesis of 2-Nitro-benzo[b]thiophene-3-carbonitrile

This synthesis can be approached via a two-step sequence starting with a Gewald reaction to form 2-amino-benzo[b]thiophene-3-carbonitrile, followed by a Sandmeyer-type reaction.[3]

Step 1: Synthesis of 2-Amino-benzo[b]thiophene-3-carbonitrile (Gewald Reaction)

-

Combine 2-chlorobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add a catalytic amount of a base, such as morpholine or triethylamine.

-

Heat the mixture at reflux for a specified period, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.[3]

Step 2: Conversion to 2-Nitro-benzo[b]thiophene-3-carbonitrile

-

Dissolve 2-amino-benzo[b]thiophene-3-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite (2 equivalents) in water, neutralized with sodium bicarbonate, and containing a copper(II) sulfate catalyst.

-

Add the freshly prepared diazonium salt solution portion-wise to the nitrite solution.

-

Stir the reaction at room temperature.

-

Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography.[3]

Synthesis of 5-Nitrobenzothiophene-2-carboxylic acid

Protocol:

-

To a solution of methyl thioglycolate in absolute methanol under a nitrogen atmosphere, add a solution of sodium methoxide.

-

Heat the reaction mixture to 50 °C.

-

Add a solution of 2-chloro-5-nitro-benzaldehyde in methanol as a fine stream. A precipitate of the methyl ester intermediate will begin to form.

-

After the addition is complete, heat the suspension at 60 °C for one hour and then cool to room temperature.

-

Add a solution of sodium hydroxide and heat to reflux for 1.5 hours to saponify the ester.

-

Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of 4.

-

Isolate the resulting solid by filtration, wash with water, and dry under vacuum to afford 5-nitrobenzothiophene-2-carboxylic acid.[4]

Synthesis of Methyl 3-amino-6-nitrobenzo[b]thiophene-2-carboxylate

Protocol:

-

Combine 2-fluoro-4-nitrobenzonitrile, methyl thioglycolate, and triethylamine in DMSO.

-

Heat the reaction mixture using microwave irradiation at 130 °C for 35 minutes.

-

After cooling, pour the reaction mixture into ice-water.

-

Collect the resulting solid, wash with water, and dry in vacuo to give the title compound.[5]

Quantitative Data Summary

The introduction of a nitro group and its position on the benzothiophene ring have a significant impact on the biological activity of the resulting derivatives.

Table 1: Biological Activity of Nitro-Substituted Benzothiophene Derivatives [1]

| Compound | Position of Nitro Group | Antimicrobial Activity (MIC, µg/mL) - E. coli | Antimicrobial Activity (MIC, µg/mL) - S. aureus | Anti-inflammatory Activity (IC₅₀, µM) | Analgesic Activity (% Inhibition) |

| 2-Nitrobenzothiophene | 2 | >128 | 64 | Not Reported | Not Reported |

| 3-Nitrobenzothiophene | 3 | 64 | 32 | 15.8 | 65.7 |

| 5-Nitrobenzothiophene | 5 | 32 | 16 | 10.2 | 78.3 |

Role in Drug Development and Signaling Pathways

Nitrobenzothiophene derivatives have emerged as promising candidates in drug discovery, acting on various biological targets and signaling pathways.

Mechanism of Action: Prodrug Activation

Many nitroaromatic compounds, including nitrobenzothiophenes, function as prodrugs that are activated under hypoxic conditions, such as those found in solid tumors and certain bacterial infections. The nitro group is reduced by nitroreductase enzymes to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage and cell death.[6][7]

Workflow: Bioactivation of Nitro-containing Drugs

Caption: Bioactivation of nitroaromatic prodrugs by nitroreductase enzymes.

Inhibition of Signaling Pathways

Nitrobenzothiophene derivatives have been shown to inhibit key signaling pathways implicated in cancer and other diseases.

-

STAT3 Inhibition: 6-Nitrobenzo[b]thiophene 1,1-dioxide, also known as Stattic, is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[8] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Stattic is believed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.[1] The salicylic acid group of some STAT3 inhibitors interacts with key residues such as Arg-609 and Lys-591 in the SH2 domain.[1]

Signaling Pathway: STAT3 Inhibition by Nitrobenzothiophene Derivatives

Caption: Inhibition of the JAK/STAT3 signaling pathway by nitrobenzothiophene derivatives.

-

EGFR Inhibition: Certain heterocyclic scaffolds derived from nitrobenzothiophenes have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways.[9]

Conclusion

The nitro group is a powerful and versatile functional group in the context of benzothiophene chemistry. Its strong electron-withdrawing nature fundamentally alters the reactivity of the benzothiophene scaffold, enabling a diverse range of chemical transformations that are not readily accessible with the parent heterocycle. This unique reactivity profile, coupled with the potential for nitro-containing compounds to act as prodrugs and inhibitors of key signaling pathways, underscores the importance of nitrobenzothiophenes as valuable intermediates and lead compounds in the development of novel therapeutics. This guide provides a foundational understanding for researchers to further explore and exploit the rich chemistry of nitrobenzothiophenes.

References

- 1. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 6. Binding mechanism of ATP and EGFR inhibitors revealed by absolute binding free energy calculations - American Chemical Society [acs.digitellinc.com]

- 7. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Benzothiophene Scaffold: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene is a bicyclic aromatic heterocyclic compound in which a benzene ring is fused to a thiophene ring.[1] This core structure, particularly the benzo[b]thiophene isomer, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide range of biological activities.[1] Its discovery and the subsequent development of synthetic methodologies have paved the way for significant advancements in drug design and materials science. This technical guide provides an in-depth exploration of the history, synthesis, and key applications of the benzothiophene scaffold.

Discovery and Historical Milestones

The history of benzothiophene is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Victor Meyer first identified thiophene as an impurity in benzene derived from coal tar. The first synthesis of thiophene was reported by Meyer in the same year, involving the reaction of acetylene with elemental sulfur. The fusion of a benzene ring to a thiophene ring gives rise to benzothiophene.

There are two primary isomers of benzothiophene: the more stable benzo[b]thiophene (also known historically as thianaphthene) and the less stable benzo[c]thiophene . The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was synthesized in 1922, although its structure was not correctly elucidated until 1937. The parent benzo[c]thiophene was not isolated and reported until 1962. Benzo[b]thiophene occurs naturally in petroleum-related deposits such as lignite tar.[2]

The development of synthetic routes to benzothiophenes has been an active area of research for over a century, with numerous named reactions and novel methodologies continuously emerging. Early methods often relied on intramolecular cyclization reactions, while modern approaches frequently employ transition-metal-catalyzed cross-coupling and C-H functionalization strategies, offering greater efficiency and functional group tolerance.

Physicochemical and Spectroscopic Properties

The two isomers of benzothiophene exhibit distinct physicochemical properties. Benzo[b]thiophene is a white solid with a naphthalene-like odor, while benzo[c]thiophene is less stable.

Table 1: Physicochemical Properties of Benzothiophene Isomers

| Property | Benzo[b]thiophene | Benzo[c]thiophene |

| Molecular Formula | C₈H₆S | C₈H₆S |

| Molar Mass | 134.20 g/mol | 134.20 g/mol |

| Appearance | White solid | - |

| Melting Point | 32 °C | - |

| Boiling Point | 221 °C | - |

| Density | 1.15 g/cm³ | - |

Table 2: Spectroscopic Data for Benzothiophene Isomers

| Technique | Parameter | Benzo[b]thiophene | Benzo[c]thiophene |

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | H2: 7.42, H3: 7.33, H4: 7.88, H5: 7.36, H6: 7.34, H7: 7.83 | H1: ~7.56, H3: ~7.67, H4/H7: ~7.50-7.60 (m), H5/H6: ~7.20-7.30 (m) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | C2: 126.4, C3: 122.5, C3a: 139.8, C4: 124.3, C5: 124.3, C6: 123.5, C7: 121.6, C7a: 139.3 | - |

| UV-Vis (Ethanol) | λmax (nm) | 228, 258, 297 | - |

| Mass Spectrometry | Parent Ion (M⁺•) m/z | 134 | 134 |

Key Synthetic Methodologies and Experimental Protocols

A vast array of synthetic methods for constructing the benzothiophene core have been developed over the years. Below are detailed protocols for some of the historically significant and widely used methods.

Synthesis of Benzo[b]thiophene from Arylthioacetic Acid

This classical approach involves the cyclization of an arylthioacetic acid, which can be prepared from the reaction of a thiophenol with chloroacetic acid.

Experimental Protocol:

-

Preparation of Arylthioacetic Acid: A mixture of thiophenol (1 equivalent) and chloroacetic acid (1 equivalent) in a suitable alcohol (e.g., ethanol) is refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude arylthioacetic acid is purified by recrystallization.

-

Cyclization: The purified arylthioacetic acid is heated in acetic anhydride. The reaction mixture is refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting 3-hydroxybenzo[b]thiophene is then dehydroxylated to afford benzo[b]thiophene.[3]

Synthesis of Benzo[c]thiophene via Dehydrogenation

The parent benzo[c]thiophene can be prepared from 1,2-bis(halomethyl)benzene.

Experimental Protocol:

-

Synthesis of 1,3-Dihydrobenzo[c]thiophene: A solution of 1,2-bis(bromomethyl)benzene (1 equivalent) in a suitable solvent is treated with sodium sulfide (Na₂S) (1 equivalent). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to yield 1,3-dihydrobenzo[c]thiophene.

-

Dehydrogenation: The purified 1,3-dihydrobenzo[c]thiophene is subjected to vapor-phase dehydrogenation over a palladium on carbon (Pd/C) or platinum (Pt) catalyst at 300 °C to afford benzo[c]thiophene.

The Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core is a key structural component in several marketed drugs, demonstrating its importance in drug discovery and development.

Table 3: Prominent Drugs Containing the Benzothiophene Scaffold

| Drug | Therapeutic Class | Mechanism of Action |

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an estrogen antagonist in the uterus and breast. |

| Zileuton | 5-Lipoxygenase Inhibitor | Inhibits the synthesis of leukotrienes, which are inflammatory mediators. |

| Sertaconazole | Antifungal Agent | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. |

Signaling Pathways and Mechanisms of Action

Raloxifene and the Estrogen Receptor Signaling Pathway

Raloxifene exerts its therapeutic effects by modulating the estrogen receptor (ER). In bone, it acts as an agonist, mimicking the effects of estrogen to maintain bone density. In contrast, in breast and uterine tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.

Zileuton and the 5-Lipoxygenase Pathway

Zileuton is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. By blocking this enzyme, Zileuton reduces the production of pro-inflammatory leukotrienes, making it effective in the treatment of asthma.

Sertaconazole and the Ergosterol Biosynthesis Pathway

Sertaconazole is an antifungal agent that targets the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting the enzyme lanosterol 14α-demethylase, Sertaconazole disrupts the integrity of the fungal cell membrane, leading to cell death.

Conclusion

The benzothiophene scaffold has a rich history, from its discovery in natural sources to the development of a multitude of synthetic strategies. Its versatile structure has made it a cornerstone in medicinal chemistry, leading to the development of important drugs for a variety of diseases. The ongoing exploration of new synthetic methodologies and the continued investigation of its biological activities ensure that the benzothiophene core will remain a significant and valuable scaffold in the future of drug discovery and materials science.

References

5-Nitro-1-benzothiophene-2-carbonyl chloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitro-1-benzothiophene-2-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its material safety data, a plausible synthesis protocol, and explores its potential biological activities based on related benzothiophene derivatives.

Material Safety and Physicochemical Properties

5-Nitro-1-benzothiophene-2-carbonyl chloride is a reactive chemical that requires careful handling. The following tables summarize its key safety information and physicochemical properties.

Table 1: Material Safety Data Summary

| Hazard Statement | GHS Classification | Precautionary Measures |

| Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling.[1] |

| Causes skin irritation.[1] | Skin Irritation (Category 2)[1] | P280: Wear protective gloves/eye protection/face protection.[1] |

| Causes serious eye damage.[1] | Serious Eye Damage (Category 1)[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Toxic if inhaled.[1] | Acute Toxicity, Inhalation (Category 3)[1] | P261: Avoid breathing mist or vapours.[1] |

| May cause respiratory irritation.[1] | Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] | P271: Use only outdoors or in a well-ventilated area.[1] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86010-32-4 | [3] |

| Molecular Formula | C₉H₄ClNO₃S | [3] |

| Molecular Weight | 241.65 g/mol | [3] |

| Appearance | Solid (predicted) | |

| SMILES | [O-]--INVALID-LINK--C1=CC2=C(SC(=C2)C(Cl)=O)C=C1 | [3] |

| InChIKey | KOJDFXDLYGKDEK-UHFFFAOYSA-N | [3] |

Synthesis Protocol

The synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride can be achieved from its corresponding carboxylic acid, 5-Nitro-1-benzothiophene-2-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 5-Nitro-1-benzothiophene-2-carbonyl chloride

Materials:

-

5-Nitro-1-benzothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or another inert solvent

-

Catalytic amount of N,N-dimethylformamide (DMF)

-

Flame-dried reaction vessel with a reflux condenser and a gas outlet to a scrubber

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Nitro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an anhydrous inert solvent such as toluene.

-

Addition of Reagents: To the stirred suspension, add a catalytic amount of DMF (e.g., 1-2 drops). Subsequently, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. This step should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 5-Nitro-1-benzothiophene-2-carbonyl chloride can be used directly for subsequent reactions or purified by distillation or recrystallization if necessary.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent; handle it with appropriate personal protective equipment in a fume hood.

-

The reaction evolves toxic gases (HCl and SO₂) and should be equipped with a gas scrubber.

-

All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the acyl chloride product.

References

Solubility Profile of 5-Nitro-1-benzothiophene-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-1-benzothiophene-2-carbonyl chloride in various organic solvents. Due to the compound's reactive nature as an acyl chloride, this document focuses on inferred solubility based on general chemical principles and the behavior of analogous structures. It also outlines detailed experimental protocols for safely determining the solubility of reactive compounds and presents a logical workflow for this process. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical industries in handling and utilizing 5-Nitro-1-benzothiophene-2-carbonyl chloride for synthetic and developmental purposes.

Introduction

5-Nitro-1-benzothiophene-2-carbonyl chloride, with the CAS number 86010-32-4, is a heterocyclic aromatic compound.[1] Its structure, featuring a benzothiophene core, a nitro group, and a highly reactive acyl chloride functional group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The nitro group can act as a precursor for other functional groups, while the acyl chloride is readily susceptible to nucleophilic attack, allowing for the formation of esters, amides, and other derivatives.

Inferred Solubility Profile

The solubility of 5-Nitro-1-benzothiophene-2-carbonyl chloride is dictated by its molecular structure, which combines a largely nonpolar aromatic system with a highly polar and reactive acyl chloride group.

In Aprotic Solvents:

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): The compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can solvate the polar acyl chloride group without reacting with it. However, it is crucial to use anhydrous grades of these solvents, as even trace amounts of water can lead to hydrolysis of the acyl chloride.

-

Nonpolar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane): 5-Nitro-1-benzothiophene-2-carbonyl chloride is anticipated to be soluble in chlorinated solvents like dichloromethane and chloroform due to dipole-dipole interactions. Its solubility in less polar aromatic solvents like toluene may be moderate, while in nonpolar aliphatic solvents such as hexane, it is expected to be limited.

In Protic Solvents:

-

Alcohols (e.g., Methanol, Ethanol): Acyl chlorides react with alcohols in a process known as alcoholysis to form esters. Therefore, 5-Nitro-1-benzothiophene-2-carbonyl chloride is not considered "soluble" in alcohols in the traditional sense but will instead react to form the corresponding methyl or ethyl ester.

-

Water: Acyl chlorides react vigorously with water in a hydrolysis reaction to yield the corresponding carboxylic acid, 5-nitro-1-benzothiophene-2-carboxylic acid, and hydrochloric acid.[2][3] This reaction is often rapid and exothermic. Consequently, the compound is considered reactive and not soluble in water.

Data Presentation: Expected Solubility Summary

The following table summarizes the expected qualitative solubility of 5-Nitro-1-benzothiophene-2-carbonyl chloride in a range of common organic solvents.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Remarks |

| Polar Aprotic | Dimethylformamide (DMF) | Expected to be soluble | Anhydrous solvent is essential to prevent hydrolysis. DMF can also act as a catalyst for some reactions involving acyl chlorides.[4] |

| Dimethyl sulfoxide (DMSO) | Expected to be soluble | Must be strictly anhydrous. | |

| Acetonitrile (ACN) | Expected to be soluble | Use of anhydrous grade is critical. | |

| Chlorinated | Dichloromethane (DCM) | Expected to be soluble | A common solvent for reactions with acyl chlorides.[4][5] |

| Chloroform (CHCl₃) | Expected to be soluble | Similar to DCM, suitable for reactions and handling. | |

| Aromatic | Toluene | Expected to be moderately soluble | Solubility may be lower than in more polar solvents. |

| Ether | Diethyl ether | Expected to be sparingly soluble | Lower polarity may limit solubility. |

| Tetrahydrofuran (THF) | Expected to be soluble | Ensure the solvent is anhydrous and peroxide-free. | |

| Aliphatic | Hexane | Expected to be poorly soluble | The nonpolar nature of hexane makes it a poor solvent for this compound. |

| Protic | Water | Reactive | Reacts to form the corresponding carboxylic acid and HCl.[2][3] |

| Methanol / Ethanol | Reactive | Reacts to form the corresponding ester. |

Experimental Protocols

Due to the reactive nature of 5-Nitro-1-benzothiophene-2-carbonyl chloride, determining its solubility requires stringent anhydrous conditions and careful handling. The following is a generalized protocol for assessing the solubility of reactive acyl chlorides.

Objective: To determine the approximate solubility of 5-Nitro-1-benzothiophene-2-carbonyl chloride in a given anhydrous organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

5-Nitro-1-benzothiophene-2-carbonyl chloride

-

Anhydrous organic solvent of interest (e.g., dichloromethane, acetonitrile)

-

Small, oven-dried glass vials with screw caps or septa

-

Inert gas supply (e.g., nitrogen or argon)

-

Micropipettes and analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Equipment: All glassware must be thoroughly dried in an oven at >100 °C for several hours and then cooled in a desiccator under an inert atmosphere.

-

Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to atmospheric moisture.

-

Initial Qualitative Assessment:

-

To a dried vial containing a small magnetic stir bar, add approximately 1-2 mg of 5-Nitro-1-benzothiophene-2-carbonyl chloride.

-

Add 0.1 mL of the anhydrous solvent and stir vigorously.

-

Observe for complete dissolution. If the solid dissolves, the compound is soluble at >10-20 mg/mL.

-

-

Quantitative Determination (Gravimetric Method):

-

Accurately weigh a specific amount of the compound (e.g., 10 mg) into a pre-weighed, dried vial.

-

Add the anhydrous solvent in small, measured increments (e.g., 0.1 mL) with vigorous stirring after each addition.

-

Continue adding the solvent until the solid is completely dissolved.

-

Record the total volume of solvent added.

-

Calculate the solubility in mg/mL.

-

-

Confirmation of Stability:

-

After dissolution, it is advisable to analyze the resulting solution by a suitable technique (e.g., TLC, ¹H NMR) to confirm that the compound has not decomposed or reacted with the solvent. For thin-layer chromatography, it's important to note that the silica on the TLC plate can potentially hydrolyze the acyl chloride.[4] An alternative is to quickly quench a small aliquot of the solution with a nucleophile like a primary amine and analyze the resulting stable amide.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acyl chlorides are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.

-

The reaction of acyl chlorides with protic solvents can be vigorous and release HCl gas.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the solubility of a reactive compound like 5-Nitro-1-benzothiophene-2-carbonyl chloride.

Caption: Workflow for Determining the Solubility of a Reactive Compound.

Conclusion

While specific, quantitative solubility data for 5-Nitro-1-benzothiophene-2-carbonyl chloride in organic solvents is not widely documented, a qualitative understanding of its solubility can be inferred from its chemical structure and the known reactivity of acyl chlorides. It is expected to be soluble in anhydrous polar aprotic and chlorinated solvents, while it will react with protic solvents. The experimental determination of its solubility must be conducted under strictly anhydrous conditions to prevent decomposition. The information and protocols provided in this guide are intended to support researchers in the safe and effective handling and application of this reactive intermediate in their synthetic endeavors.

References

- 1. 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYL CHLORIDE | CAS 86010-32-4 [matrix-fine-chemicals.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]